molecular formula C13H11BFNO3 B1387959 (3-Fluoro-4-(phenylcarbamoyl)phenyl)boronic acid CAS No. 874288-40-1

(3-Fluoro-4-(phenylcarbamoyl)phenyl)boronic acid

Cat. No.: B1387959
CAS No.: 874288-40-1
M. Wt: 259.04 g/mol
InChI Key: FVSONGWHQODJHA-UHFFFAOYSA-N
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Description

(3-Fluoro-4-(phenylcarbamoyl)phenyl)boronic acid (CAS: 874288-40-1) is a boronic acid derivative with the molecular formula C₁₃H₁₁BFNO₃ and a molecular weight of 259.04 g/mol. Its structure features a fluorinated phenyl ring substituted with a phenylcarbamoyl group at the 4-position and a boronic acid (-B(OH)₂) group at the 3-position (Figure 1). This compound is typically stored under inert atmospheric conditions at room temperature due to its sensitivity to moisture and oxidation .

The boronic acid group enables covalent interactions with hydroxyl-containing residues (e.g., serine in enzymes), making it a candidate for inhibiting β-lactamases and other hydrolytic enzymes . Its phenylcarbamoyl substituent introduces steric and electronic effects that influence binding affinity and solubility.

Preparation Methods

Initial Synthesis of the Aromatic Core

The foundation of the synthesis involves preparing a suitably substituted phenyl ring bearing the desired fluoro and phenylcarbamoyl groups. This typically begins with the aromatic halide precursor, such as 3-aminophenylboronic acid or a similar derivative, which provides a handle for further functionalization.

Key steps include:

  • Electrophilic Aromatic Substitution (EAS): Introducing the fluorine atom at the 3-position of the phenyl ring can be achieved via electrophilic fluorination, often using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). These reagents enable regioselective fluorination under mild conditions, minimizing side reactions.

  • Carbamoyl Group Introduction: The phenylcarbamoyl moiety is typically introduced via a carbamoylation reaction, where an amine reacts with a carbonyl compound such as phenyl isocyanate or carbamoyl chlorides under controlled conditions. This step often requires a base (e.g., pyridine) to facilitate nucleophilic attack and formation of the carbamoyl linkage.

The boronic acid functional group is crucial for subsequent cross-coupling reactions and biological interactions. Its introduction generally follows one of these routes:

  • Direct Borylation of Aromatic Precursors: Using bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (potassium acetate or potassium tert-butoxide) facilitates the direct borylation of aryl halides or aryl triflates.

  • Protection and Deprotection Strategies: To prevent side reactions, the boronic acid is often protected as a diester (e.g., pinacol ester) during intermediate steps, then deprotected under acidic or basic conditions to yield the free boronic acid.

Research findings indicate that the borylation step is typically performed under inert atmosphere (nitrogen or argon) at elevated temperatures (~80°C) to optimize yield and selectivity.

Functionalization of the Phenyl Ring with Fluoro and Carbamoyl Groups

The sequence involves:

  • Electrophilic fluorination at the 3-position, which can be achieved with NFSI or Selectfluor in acetonitrile or dichloromethane at room temperature, providing regioselectivity for the fluorine atom.

  • Carbamoylation of the amino group (if starting from an amino precursor) with phenyl isocyanate or carbamoyl chlorides, often in the presence of bases like triethylamine or pyridine, under mild conditions to prevent decomposition.

Assembly of the Final Compound

The final step involves coupling the boronic acid with the substituted phenyl ring bearing the fluorine and carbamoyl groups. This is typically achieved via:

  • Suzuki-Miyaura cross-coupling reactions: Using the boronic acid (or ester) and an aryl halide precursor with a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) in a suitable solvent (e.g., toluene, dioxane) with a base (potassium carbonate or sodium hydroxide).

  • Purification: The product is purified through column chromatography, recrystallization, or preparative HPLC to achieve high purity suitable for research applications.

Data Table: Summary of Preparation Methods

Step Method Reagents Conditions Notes
Aromatic fluorination Electrophilic fluorination NFSI, Selectfluor Room temperature, inert atmosphere Regioselective at the 3-position
Carbamoyl group installation Carbamoylation Phenyl isocyanate, carbamoyl chlorides Mild base (pyridine, triethylamine) Forms phenylcarbamoyl linkage
Boronic acid introduction Palladium-catalyzed borylation Bis(pinacolato)diboron 80°C, inert atmosphere Protect as pinacol ester if needed
Final coupling Suzuki-Miyaura cross-coupling Boronic ester, aryl halide Reflux, base (K₂CO₃) Yields the target compound

Research Findings and Notes

  • Reaction Optimization: Studies highlight the importance of inert atmospheres and temperature control to prevent side reactions such as protodeboronation or over-fluorination.

  • Scalability: Continuous flow reactors have been explored to enhance scalability and reproducibility, especially for industrial applications.

  • Purification Techniques: Advanced purification methods, including preparative HPLC and recrystallization, are crucial for obtaining high-purity compounds suitable for biological or catalytic applications.

  • Safety Considerations: Handling reagents like phenyl isocyanate and fluorinating agents requires appropriate safety protocols due to their toxicity and reactivity.

Mechanism of Action

The mechanism of action of (3-Fluoro-4-(phenylcarbamoyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Analogues

Key structural analogues differ in substituent groups on the phenyl ring, affecting electronic properties, steric bulk, and biological activity:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
(3-Fluoro-4-(phenylcarbamoyl)phenyl)boronic acid 874288-40-1 C₁₃H₁₁BFNO₃ 259.04 3-Fluoro, 4-phenylcarbamoyl
3-Nitrophenyl boronic acid - C₆H₆BNO₄ 166.93 3-Nitro
4-Carboxyphenyl boronic acid - C₇H₇BO₄ 165.94 4-Carboxy
3-Fluoro-4-(2-fluorobenzylcarbamoyl)benzeneboronic acid 1449132-63-1 C₁₄H₁₂BF₂NO₃ 291.06 3-Fluoro, 4-(2-fluorobenzylcarbamoyl)
(3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid 874289-15-3 C₁₀H₁₃BFNO₃ 225.03 3-Fluoro, 4-propylcarbamoyl

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, carboxy) enhance electrophilicity of the boronic acid, improving covalent bonding with catalytic serine residues in β-lactamases .
  • Bulky substituents (e.g., phenylcarbamoyl vs. propylcarbamoyl) reduce solubility but may improve target specificity by fitting into enzyme active sites .
  • Fluorine atoms increase metabolic stability and modulate pKa. The target compound’s pKa is predicted to be ~7.0, similar to fluorinated analogues .

Enzyme Inhibition

  • β-lactamase inhibition: Phenyl boronic acid derivatives act as transition-state inhibitors by forming reversible covalent bonds with catalytic serine residues. The target compound’s phenylcarbamoyl group may enhance binding compared to simpler derivatives like phenyl boronic acid, which shows superior diagnostic accuracy in detecting KPC β-lactamases .
  • HDAC inhibition: Compounds like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibit fungal histone deacetylases at low concentrations (1 µM), suggesting that substituents with ether linkages improve potency .

Antiproliferative Effects

  • Boronic acids with low solubility (e.g., pyren-1-yl boronic acid) precipitate in cell culture media, limiting their utility. The target compound’s phenylcarbamoyl group may similarly reduce solubility, necessitating formulation optimization .

Physicochemical Properties

Property This compound 3-Nitrophenyl boronic acid 4-Carboxyphenyl boronic acid
Solubility Low (hydrophobic substituent) Moderate High (ionizable carboxy group)
pKa ~7.0 (predicted) 8.2 3.5 (carboxy), 9.1 (boronic)
Oxidation Stability Stable (no ester hydrolysis required) N/A N/A

Key Insights :

  • The phenylcarbamoyl group reduces solubility compared to carboxy-substituted analogues but improves target specificity.
  • Free boronic acids generally oxidize slower than esters (e.g., compound 10 in oxidizes 50% in 22 minutes), suggesting better stability in aqueous environments .

Biological Activity

(3-Fluoro-4-(phenylcarbamoyl)phenyl)boronic acid, with the CAS number 874288-40-1, is an organoboron compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with a fluoro group and a phenylcarbamoyl group. Its molecular formula is C13H12BFNO3C_{13}H_{12}BFNO_3, and it is characterized by the following structural attributes:

PropertyValue
Molecular FormulaC₁₃H₁₂BFNO₃
Molecular Weight251.05 g/mol
IUPAC NameThis compound
CAS Number874288-40-1

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : This compound has been shown to inhibit certain proteases, which are enzymes crucial for various cellular processes. For example, boronic acids are known to interact with serine proteases, potentially leading to the development of inhibitors for diseases such as cancer and viral infections .
  • Suzuki-Miyaura Coupling : The compound is utilized in organic synthesis through the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of carbon-carbon bonds. This method is particularly valuable in synthesizing complex organic molecules that may exhibit biological activity.
  • Antimicrobial Activity : Research indicates that boronic acids can exhibit antibacterial properties, particularly against beta-lactam-resistant bacteria. The mechanism often involves the inhibition of beta-lactamases, enzymes that confer antibiotic resistance .

Anticancer Activity

Several studies have demonstrated the potential of this compound in cancer therapy:

  • Mechanism : The compound may induce cell cycle arrest in cancer cells, particularly at the G2/M phase, leading to inhibited cell proliferation .
  • Case Study : In vitro studies showed that derivatives of boronic acids can effectively inhibit tumor cell growth with IC50 values in the nanomolar range .

Antibacterial Activity

This compound has shown promise as an antibacterial agent:

  • Effectiveness : It has been reported to possess significant inhibitory effects against resistant bacterial strains, with some derivatives achieving Ki values as low as 0.004 µM against class C beta-lactamases .
  • Mechanism : The hydroxyl group of boronic acids plays a crucial role in binding to the active site of beta-lactamases, thereby preventing their function .

Antiviral Activity

The antiviral potential of this compound is also noteworthy:

  • Mechanism : It has been found to inhibit HIV replication by interfering with viral protease activity, showing effective cellular uptake and inhibition of viral proteins .
  • Research Findings : Compounds similar to this compound have demonstrated IC50 values around 5 µM against HIV, indicating moderate efficacy .

Summary of Biological Activities

Activity TypeMechanism DescriptionReference
AnticancerCell cycle arrest at G2/M phase
AntibacterialInhibition of beta-lactamases
AntiviralInhibition of HIV protease

Properties

IUPAC Name

[3-fluoro-4-(phenylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BFNO3/c15-12-8-9(14(18)19)6-7-11(12)13(17)16-10-4-2-1-3-5-10/h1-8,18-19H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSONGWHQODJHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660188
Record name [3-Fluoro-4-(phenylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874288-40-1
Record name B-[3-Fluoro-4-[(phenylamino)carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874288-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Fluoro-4-(phenylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Trifluoro(piperidin-1-ylmethyl)boranuide
Trifluoro(piperidin-1-ylmethyl)boranuide
(3-Fluoro-4-(phenylcarbamoyl)phenyl)boronic acid
Trifluoro(piperidin-1-ylmethyl)boranuide
Trifluoro(piperidin-1-ylmethyl)boranuide
(3-Fluoro-4-(phenylcarbamoyl)phenyl)boronic acid
Trifluoro(piperidin-1-ylmethyl)boranuide
Trifluoro(piperidin-1-ylmethyl)boranuide
(3-Fluoro-4-(phenylcarbamoyl)phenyl)boronic acid
Trifluoro(piperidin-1-ylmethyl)boranuide
Trifluoro(piperidin-1-ylmethyl)boranuide
Trifluoro(piperidin-1-ylmethyl)boranuide
(3-Fluoro-4-(phenylcarbamoyl)phenyl)boronic acid
Trifluoro(piperidin-1-ylmethyl)boranuide
Trifluoro(piperidin-1-ylmethyl)boranuide
(3-Fluoro-4-(phenylcarbamoyl)phenyl)boronic acid
Trifluoro(piperidin-1-ylmethyl)boranuide
Trifluoro(piperidin-1-ylmethyl)boranuide
(3-Fluoro-4-(phenylcarbamoyl)phenyl)boronic acid

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